molecular formula C7H7BrFNO2S B13271517 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B13271517
M. Wt: 268.11 g/mol
InChI Key: MKAICBIUGPNUID-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring with bromine (position 3), fluorine (position 2), and a methyl group (position 5), along with a sulfonamide moiety (position 1). The sulfonamide group (-SO₂NH₂) confers polarity and hydrogen-bonding capacity, making the compound relevant in pharmaceutical and agrochemical research. Halogen substituents (Br, F) modulate electronic properties, while the methyl group enhances lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide typically involves the following steps:

    Electrophilic Aromatic Substitution: The starting material, 2-fluoro-5-methylbenzenesulfonamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This reaction introduces a bromine atom at the 3-position of the benzene ring.

    Amidation Reaction: The brominated intermediate is then subjected to an amidation reaction with ammonia (NH3) or an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid (–COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid (–SO3H) using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: Bromine (Br2), iron (Fe) or aluminum chloride (AlCl3) as catalysts.

    Amidation: Ammonia (NH3) or primary/secondary amines.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-2-fluoro-5-methylbenzoic acid.

    Reduction: 3-Bromo-2-fluoro-5-methylbenzenesulfonic acid.

Scientific Research Applications

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and functional materials.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties
3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide Br (3), F (2), CH₃ (5), SO₂NH₂ (1) C₇H₆BrFNO₂S 267.1 (calculated) High polarity (sulfonamide), moderate lipophilicity (CH₃)
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide NH₂ (3), Br (2), Cl (5), SO₂NH₂ (1) C₆H₆BrClN₂O₂S 285.5 Activated ring (NH₂), higher reactivity in substitutions
3-Bromo-2-fluoro-5-methylphenylboronic acid Br (3), F (2), CH₃ (5), B(OH)₂ (1) C₇H₇BBrFO₂ 248.9 Boronic acid group enables Suzuki couplings
1-Bromo-3-chloro-5-fluorobenzene Br (1), Cl (3), F (5) C₆H₃BrClF 209.5 Simple halogenated benzene; low polarity
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide BrCOCH₂ (3), Cl (5), SO₂NH₂ (2) C₆H₅BrClNO₃S₂ 333.6 Thiophene core; bromoacetyl enhances reactivity

Physicochemical Properties

  • Polarity and Solubility: The sulfonamide group in the target compound increases water solubility compared to non-sulfonamide analogs like 1-bromo-3-chloro-5-fluorobenzene . However, the methyl group counteracts this slightly by enhancing lipophilicity.
  • Melting Points: Sulfonamides generally exhibit higher melting points due to hydrogen bonding. For example, 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide likely has a higher melting point than halogenated benzenes (e.g., 38°C for 3-bromo-2-chloro-6-methylpyridine ).
  • Reactivity: Electron-withdrawing groups (Br, F) deactivate the benzene ring, reducing electrophilic substitution. In contrast, the amino group in 3-amino-2-bromo-5-chlorobenzene-1-sulfonamide activates the ring for further reactions.

Research Findings and Trends

Electronic Effects: Bromine and fluorine inductively withdraw electron density, stabilizing negative charges in intermediates. This contrasts with amino or methyl groups, which donate electrons .

Biological Activity : Thiophene-containing sulfonamides show distinct binding profiles compared to benzene-based analogs due to differences in aromaticity and steric effects.

Thermal Stability : Halogenated benzenes (e.g., ) exhibit lower thermal stability than sulfonamides, which form robust hydrogen-bonding networks.

Biological Activity

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its biological activity by allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, leading to competitive inhibition of enzymes. The sulfonamide group plays a crucial role in this interaction, which can disrupt metabolic pathways essential for cellular function. Research indicates that compounds with sulfonamide structures often exhibit:

  • Enzyme Inhibition : Acting as competitive inhibitors for enzymes involved in various metabolic processes.
  • Antimicrobial Activity : Targeting bacterial enzymes, thus inhibiting growth and proliferation.
  • Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of specific enzymes.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses effective antibacterial activity against various strains of bacteria.

Microorganism Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus1550
Escherichia coli1845
Pseudomonas aeruginosa1260

These results indicate the compound's potential as an antibacterial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been evaluated. In studies comparing its efficacy to standard anti-inflammatory drugs, it was found that:

  • The compound exhibited an IC50 value of approximately 110 µg/mL , demonstrating comparable efficacy to diclofenac (IC50 = 157 µg/mL) in reducing inflammation markers in vitro .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of sulfonamide derivatives, including this compound:

  • Antitumor Activity : A study assessed the antitumor potential of various sulfonamide derivatives, revealing that certain modifications could enhance their cytotoxic effects on cancer cell lines. The compound displayed promising results against specific tumor types, warranting further investigation into its mechanism and efficacy .
  • Diabetic Models : In diabetic models, the compound demonstrated potential anti-diabetic activity by modulating glucose metabolism pathways. This was evidenced by significant reductions in blood glucose levels in treated groups compared to controls .
  • Enzyme Targeting : Research indicated that the compound effectively inhibited specific enzymes linked to disease pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide, and how are they applied?

Answer: Structural elucidation typically employs:

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR identify substituent positions and confirm regioselectivity. For example, the methyl group at position 5 and bromo/fluoro substituents at positions 3 and 2 generate distinct splitting patterns .
  • X-ray Crystallography: Resolves absolute stereochemistry and bond angles. Related sulfonamide derivatives (e.g., N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide) show precise S–N and C–Br bond lengths (1.63 Å and 1.90 Å, respectively) via crystallographic data .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>97% in similar brominated sulfonamides) using reverse-phase columns and UV detection at 254 nm .

Q. What synthetic routes are effective for introducing the sulfonamide group in bromo-fluoro-methylbenzene derivatives?

Answer: Common methodologies include:

  • Diazotization-Sandmeyer Reaction: Bromine is introduced via diazonium intermediates. For example, NaNO₂/HBr in acetic acid at 0–20°C achieves bromination of methoxy-trifluoromethylbenzene derivatives with ~48% yield .
  • Sulfonylation: Reacting bromo-fluoro-methylbenzene with chlorosulfonic acid, followed by amidation with NH₃ or amines. Purity is enhanced via recrystallization in ethanol/water mixtures .
  • Microwave-Assisted Synthesis: Reduces reaction time for sulfonamide formation (e.g., 30 minutes at 100°C) while maintaining yields >90% in analogous compounds .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets. Trifluoromethyl and sulfonamide groups in similar compounds show strong interactions with microbial enzymes (e.g., leucyl-tRNA synthetase, ΔG = −8.2 kcal/mol) .
  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent electronegativity (e.g., F, Br) with antifungal activity (R² = 0.89 in benzofuran derivatives) .
  • DFT Calculations: Density Functional Theory (B3LYP/6-311+G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap = 4.5 eV), predicting reactivity .

Q. How do reaction conditions influence yield and purity in bromo-fluoro-sulfonamide synthesis?

Answer: Contradictions arise from:

  • Catalyst Choice: CuBr in acetic acid improves bromination efficiency (yield: 65% vs. 48% without catalyst) .
  • Temperature Control: Elevated temperatures (>100°C) degrade sulfonamide intermediates, reducing purity from >97% to 82% .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics but may require stringent purification to remove residual dimethylamine .

Table 1: Comparison of Synthesis Conditions

MethodYieldPurityKey ConditionsReference
Diazotization-Sandmeyer48%95%H₂SO₄, NaNO₂, 0–20°C
Microwave Sulfonylation92%97%100°C, 30 min, DMF
Catalytic Bromination65%98%CuBr, HBr, 50°C

Q. What safety protocols are critical for handling bromo-fluoro-sulfonamides?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .
  • Storage: Store at 2–8°C in amber glass to prevent photodegradation; hygroscopic samples require desiccants .

Q. How are analytical contradictions resolved in purity assessment?

Answer:

  • Cross-Validation: Combine HPLC (retention time: 6.8 min ) with LC-MS (m/z 274.0 [M+H]⁺ ) to confirm identity.
  • Elemental Analysis: Discrepancies in %C/H/N >0.3% indicate impurities, necessitating column chromatography .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

3-bromo-2-fluoro-5-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

MKAICBIUGPNUID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)S(=O)(=O)N

Origin of Product

United States

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